
1-Bromo-4-chlorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chlorodecane is an organic compound with the molecular formula C10H20BrCl. It is a halogenated alkane, specifically a decane derivative, where a bromine atom is attached to the first carbon and a chlorine atom is attached to the fourth carbon in the decane chain. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-chlorodecane can be synthesized through several methods. One common method involves the halogenation of decane. The process typically includes the following steps:
Chlorination: Decane is first chlorinated to form 4-chlorodecane.
Bromination: The 4-chlorodecane is then brominated to form this compound.
The reaction conditions for these halogenation processes often involve the use of halogen sources such as chlorine gas (Cl2) and bromine (Br2) in the presence of a catalyst or under UV light to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-chlorodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are often used.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as alcohols, nitriles, or amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagent, products can include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chlorodecane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-4-chlorodecane involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-chlorobutane: A shorter chain analog with similar reactivity.
1-Bromo-4-chlorooctane: An intermediate chain analog with comparable properties.
Uniqueness
1-Bromo-4-chlorodecane is unique due to its specific chain length and the positioning of the halogen atoms, which influence its reactivity and applications
Eigenschaften
Molekularformel |
C10H20BrCl |
|---|---|
Molekulargewicht |
255.62 g/mol |
IUPAC-Name |
1-bromo-4-chlorodecane |
InChI |
InChI=1S/C10H20BrCl/c1-2-3-4-5-7-10(12)8-6-9-11/h10H,2-9H2,1H3 |
InChI-Schlüssel |
DHBXYDXZDGEFBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






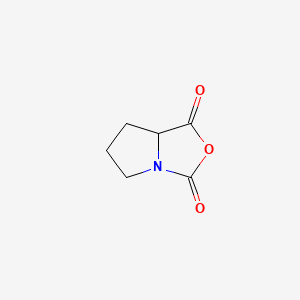

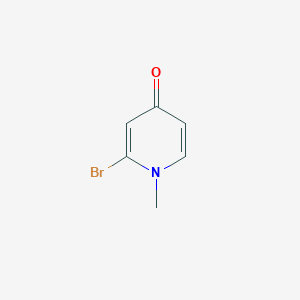
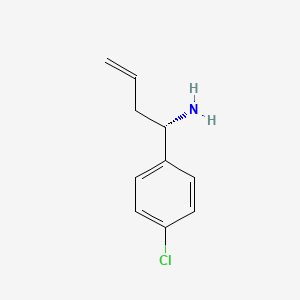


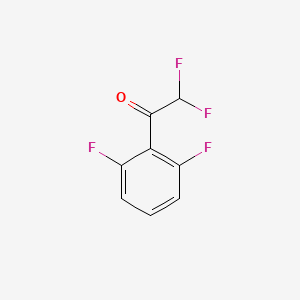
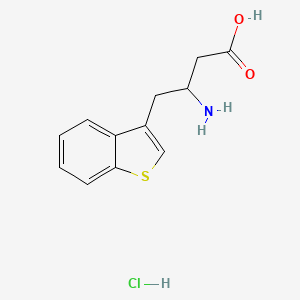
![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)

